5-Chloro-4-fluoro-1-methyl-1H-pyrazole
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Overview
Description
5-Chloro-4-fluoro-1-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms at positions 3, 4, and 5. The presence of chlorine and fluorine substituents at positions 5 and 4, respectively, along with a methyl group at position 1, imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-1-methyl-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-fluoro-3-chloro-1-methyl-1H-pyrazole with hydrazine derivatives under controlled conditions . The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
5-Chloro-4-fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-Chloro-4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- N-(5-chloro-2-isopropylbenzyl)-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide
Comparison: Compared to these similar compounds, 5-Chloro-4-fluoro-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chlorine and fluorine atoms in the pyrazole ring enhances its potential for diverse chemical modifications and applications .
Properties
Molecular Formula |
C4H4ClFN2 |
---|---|
Molecular Weight |
134.54 g/mol |
IUPAC Name |
5-chloro-4-fluoro-1-methylpyrazole |
InChI |
InChI=1S/C4H4ClFN2/c1-8-4(5)3(6)2-7-8/h2H,1H3 |
InChI Key |
QSAUYBUVVRPINK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)F)Cl |
Origin of Product |
United States |
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